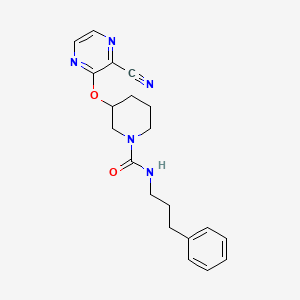![molecular formula C22H26N4O3 B2519095 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-72-6](/img/structure/B2519095.png)
5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is an intricate organic compound known for its multifaceted structure and potential applications across various scientific fields. Its unique molecular architecture combines several functional groups, resulting in a compound of significant interest in both synthetic and applied chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Catalysis: : Used in catalytic cycles to produce other valuable compounds.
Biology
Biological Probes: : Modified versions can be used to study biological pathways and mechanisms.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in drug development.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Diagnostics: : May be used in imaging techniques or diagnostic assays.
Industry
Materials Science: : Application in the development of novel materials with unique properties.
Agrochemicals: : Potential use in the development of new pesticides or herbicides.
Wirkmechanismus
Biochemical Pathways
The downstream effects of these interactions can include changes in cellular function and behavior .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body .
Result of Action
For example, in the context of Dravet Syndrome, a form of epilepsy, STK981178 has shown promising results, including reductions in convulsive seizure frequency and improvements in cognition and behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis, starting from basic aromatic compounds. The synthesis route may include:
Formation of the Pyrimidine Ring: : A cyclization reaction involving appropriate anilines and β-diketones under acidic or basic conditions.
Dimethylamino Group Addition: : Introduction of the dimethylamino group via nucleophilic substitution, often through the use of dimethylamine.
Final Cyclization and Aromatization: : Heating under reflux with suitable catalysts to achieve the final cyclized and aromatized structure.
Industrial Production Methods
On an industrial scale, the production might be optimized for yield and purity. This typically involves:
Continuous Flow Chemistry: : Utilizing microreactors for better control of reaction conditions and increased efficiency.
Catalyst Selection: : Employing specific catalysts to increase reaction rates and selectivity.
Purification Techniques: : Use of crystallization and chromatographic methods to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is known to undergo a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can occur with agents such as lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate in acidic or neutral conditions.
Reducing Agents: : Lithium aluminium hydride in anhydrous conditions.
Solvents: : Common solvents include ethanol, dichloromethane, and tetrahydrofuran.
Major Products
Oxidation: : Typically yields carboxylic acids or corresponding quinones.
Reduction: : Produces amines or alcohols.
Substitution: : Leads to derivatives with various functional groups replacing the dimethylamino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-(Dimethylamino)phenyl)-1,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
5-(4-(Methylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
Eigenschaften
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)25(3)4)18-19(23-14)26(5)21(29)24-20(18)28/h6-9,16,23H,10-11H2,1-5H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHXZWYCALOCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/new.no-structure.jpg)
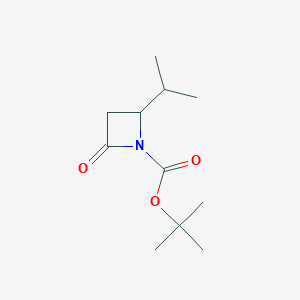
![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)
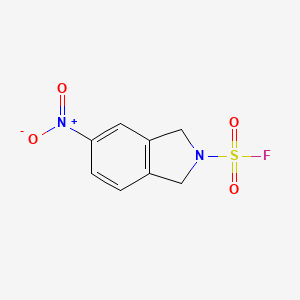
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)
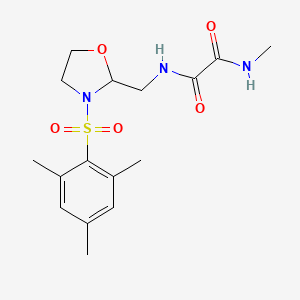
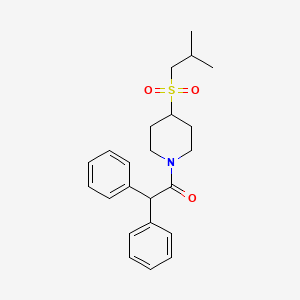
![ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate](/img/structure/B2519023.png)
![3-[4-(difluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2519024.png)

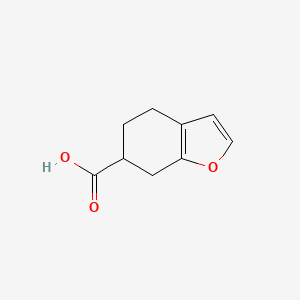
![2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2519030.png)
